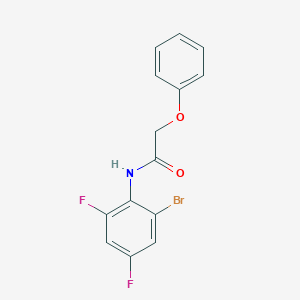

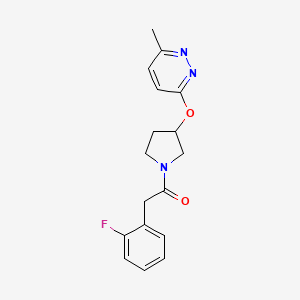

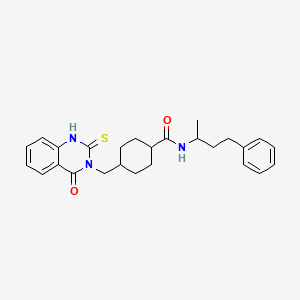

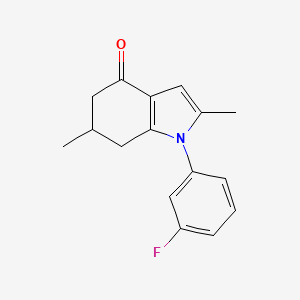

![molecular formula C10H18Cl2N4 B2741332 1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclobutan-1-amine;dihydrochloride CAS No. 2490432-25-0](/img/structure/B2741332.png)

1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclobutan-1-amine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

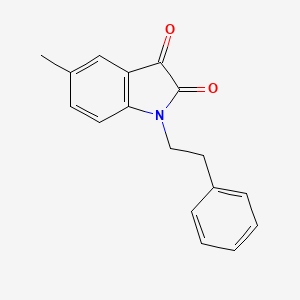

This compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . It’s a building block for medicinal chemistry . The compound is a white to pale yellow crystalline powder .

Synthesis Analysis

The synthesis of this compound involves several steps. Starting from trifluoroacetic acid ethyl ester, a hydrazine reaction is performed to produce compound 5. Chloroacetic ethyl ester is used as a raw material to produce compound 2 through substitution and cyclization reactions with ethylenediamine. Compound 2 is then reacted with Boc anhydride to produce compound 3. Compound 3 undergoes a sulfur substitution reaction with phosphorus pentasulfide to produce compound 4. Finally, compound 4 is reacted with compound 5 through substitution, cyclization, and Boc removal reactions, and the target compound is obtained by salification .Molecular Structure Analysis

The molecular structure of this compound is complex, with a [1,2,4]triazolo [4,3-a]pyrazine platform . It contains a 1,2,4-triazole and a piperazine, both of which have been regarded as a “privileged motif” for several decades .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are substitution, cyclization, and Boc removal reactions . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Aplicaciones Científicas De Investigación

Antibacterial Agents

Recent studies have evaluated the antibacterial activity of derivatives based on this scaffold. Fifteen newly synthesized triazolo[4,3-a]pyrazine compounds were tested against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains. These investigations provide insights into potential antimicrobial applications, especially in the context of drug-resistant bacterial infections .

NK-3 Receptor Antagonists

The chiral N-acyl-5,6,7,(8-substituted)-tetrahydro-triazolo[4,3-a]pyrazines have been explored as selective NK-3 receptor antagonists. These compounds hold promise for treating disorders mediated by NK-3 receptors, such as anxiety, depression, and pain. Their chiral synthesis and pharmacological evaluation are areas of active research .

Fragment-Based Drug Design

The triazolopyrazine core serves as a valuable fragment for fragment-based drug design (FBDD). Researchers use fragments to explore binding interactions with protein targets. By elaborating on the scaffold and optimizing binding affinity, they can develop lead compounds for further drug development.

Direcciones Futuras

The development of the piperazine-fused triazoles, including this compound, presents challenges and opportunities . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . This suggests that there is potential for future research and development in this area.

Propiedades

IUPAC Name |

1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclobutan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.2ClH/c11-10(5-3-6-10)9-13-12-8-4-1-2-7-14(8)9;;/h1-7,11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSXEMYQOHGZNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NN=C2C3(CCC3)N)C1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclobutan-1-amine;dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-[3-(methylsulfanyl)phenyl]piperidin-4-amine](/img/structure/B2741253.png)

![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea](/img/structure/B2741258.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2741261.png)

![N-(4-ethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2741262.png)

![5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2741266.png)

![3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2741267.png)

![N-(4-chlorobenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2741269.png)